molecular formula C25H19ClN2O2S B2951143 5-(5-Chloro-2-methylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 902450-61-7

5-(5-Chloro-2-methylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Katalognummer: B2951143
CAS-Nummer: 902450-61-7
Molekulargewicht: 446.95
InChI-Schlüssel: SSVYBGIMYBXAJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a tricyclic heterocyclic molecule featuring a fused 8-thia-3,5-diazatricyclo[7.4.0.0²,⁷] backbone. Key structural elements include:

  • Substituents: A 5-chloro-2-methylphenyl group at position 5 and a 2-methylbenzyl group at position 3.
  • Functional groups: The 4,6-dione moiety contributes to hydrogen-bonding capacity, while the thia-diaza ring system introduces sulfur and nitrogen heteroatoms, enhancing structural rigidity and redox activity.

Eigenschaften

IUPAC Name

3-(5-chloro-2-methylphenyl)-1-[(2-methylphenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN2O2S/c1-15-7-3-4-8-17(15)14-27-22-19-9-5-6-10-21(19)31-23(22)24(29)28(25(27)30)20-13-18(26)12-11-16(20)2/h3-13,23H,14H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCJFESOCAUWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C3C(=[N+](C2=O)CC4=CC=CC=C4C)C5=CC=CC=C5S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-(5-Chloro-2-methylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione (CAS Number: 902450-61-7) is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H20ClN2O2SC_{25}H_{20}ClN_{2}O_{2}S, with a molecular weight of 448.0 g/mol. The structure features a unique tricyclic arrangement which may influence its interaction with biological systems.

PropertyValue
Molecular FormulaC₁₈H₁₅ClN₂O₂S
Molecular Weight448.0 g/mol
CAS Number902450-61-7

The proposed mechanism of action for this compound involves its interaction with various cellular pathways:

  • Inhibition of Oncogenic Pathways : The compound has been shown to inhibit the RAS/RAF/MEK/ERK signaling pathway, which is frequently mutated in cancer cells. This inhibition could lead to reduced proliferation of cancer cells and increased apoptosis in tumor tissues .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, potentially making it useful in treating infections .
  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, influencing cellular homeostasis and signaling.

Anticancer Activity

A study conducted on the anticancer effects of this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Activity

Research indicates that this compound possesses broad-spectrum antimicrobial activity. In vitro tests revealed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .

Case Studies

  • Case Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values calculated at 15 µM for MCF-7 and 20 µM for A549 cells.
  • Case Study on Bacterial Inhibition :
    • Objective : To assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed to evaluate inhibition zones.
    • Results : Significant inhibition zones (≥15 mm) were recorded for both bacterial strains at concentrations above 50 µg/mL.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound shares structural homology with several tricyclic and polycyclic systems:

Compound Name Molecular Formula Key Substituents Solubility Application/Notes
5-(3-Hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (CAS 357618-26-9) C₁₆H₁₄N₂O₂S 3-Hydroxyphenyl Slight in CHCl₃, MeOH, DMSO Research chemical
5-(4-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca-hexaene C₂₅H₁₈ClFN₃O₂ 4-Chlorophenyl, 3-fluorobenzyl Not reported Synthetic intermediate (ZINC2690586)

Key Observations :

  • Substituent Effects: The hydroxyl group in ’s compound increases polarity, enhancing aqueous solubility compared to the chloro-methyl substituents in the target compound.
  • Ring Systems : The 12,14-dioxa system in replaces sulfur with oxygen, reducing π-π stacking capacity but improving metabolic stability .
Physicochemical and Pharmacokinetic Properties
  • Similarity Indexing : Using Tanimoto coefficients (), structural analogs with >70% similarity (e.g., aglaithioduline vs. SAHA) often share comparable molecular properties (e.g., logP, polar surface area). For the target compound, a Tanimoto score >0.8 (per ) would qualify it for read-across studies with phenyl- and benzyl-substituted analogs .
  • Energy Optimization : Computational simulations () suggest that tricyclic systems optimized with the Universal Force Field (UFF) exhibit lower energy states, indicating higher stability. The target compound’s thia-diaza backbone may confer similar stability in metal-organic frameworks (MOFs) compared to oxygen-containing analogs .
Crystallographic and Structural Analysis
  • Crystallography : Programs like SHELXL () and ORTEP-III () are critical for resolving the compound’s tricyclic geometry. Bond lengths and angles in the thia-diaza system can be compared to oxygen analogs (e.g., ) to assess strain and conformational flexibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.